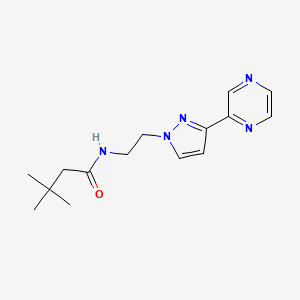

3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Description

Properties

IUPAC Name |

3,3-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-15(2,3)10-14(21)18-7-9-20-8-4-12(19-20)13-11-16-5-6-17-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKVRDCEGBBULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multiple steps:

Formation of the Pyrazole Moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction with an appropriate diamine.

Coupling with Butanamide: The final step involves coupling the pyrazole-pyrazine intermediate with 3,3-dimethylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine or pyrazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrazine or pyrazole rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted pyrazine or pyrazole derivatives.

Scientific Research Applications

3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets. The pyrazine and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Pyrazine vs.

- Linker Flexibility: The ethyl linker in the target compound may enhance conformational flexibility compared to rigid aromatic linkers (e.g., benzamide in ), influencing solubility and target engagement .

- Lipophilicity: The trichloroethyl and trifluoromethyl groups in and increase lipophilicity, whereas the target compound’s dimethylamide and pyrazine groups suggest moderate polarity .

Pharmacological and Catalytic Potential

- Biological Activity: Pyrazole-containing compounds (e.g., ) frequently exhibit antimicrobial or anti-inflammatory activity. The target compound’s pyrazine moiety may enhance interactions with enzymes or receptors due to its hydrogen-bonding capability .

- Catalytic Applications: The N,O-bidentate ligand in highlights the role of amides in metal catalysis. The target compound’s pyrazine-pyrazole system could act as a multidentate ligand, though this requires experimental validation .

Biological Activity

3,3-Dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a synthetic compound that incorporates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of pyrazole derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects. The following table summarizes key activities associated with similar pyrazole compounds:

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, reducing inflammation. |

| Antimicrobial | Demonstrates activity against bacterial and fungal strains. |

| Analgesic | Provides pain relief comparable to non-steroidal anti-inflammatory drugs (NSAIDs). |

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |

Research indicates that compounds with a pyrazole structure often interact with specific biological targets:

- Inhibition of Enzymes : Many pyrazole derivatives inhibit COX enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediating pain and inflammation.

- Cell Cycle Arrest : Some studies have shown that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of p53 pathways.

- Antioxidant Activity : Pyrazole compounds have been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a related pyrazole derivative against liver and lung carcinoma cell lines using the MTT assay. The derivative exhibited an IC50 value of 5.35 µM against liver cancer cells, indicating significant anticancer potential compared to standard chemotherapeutics like cisplatin (IC50 = 3.78 µM) .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of a series of pyrazole compounds similar to this compound. Results showed a marked reduction in edema in animal models when treated with these compounds, demonstrating their potential as effective anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.